molecular formula C23H18N4O3S B11179966 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11179966
M. Wt: 430.5 g/mol
InChI Key: GAPDDLQHTCJWPW-UHFFFAOYSA-N
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Description

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzothiazole moiety, a hydrazinyl group, and a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzothiazole ring through a cyclization reaction of 2-aminothiophenol with a suitable aldehyde or ketone. This intermediate is then reacted with hydrazine to introduce the hydrazinyl group. The final step involves the condensation of this intermediate with a pyrrolidine-2,5-dione derivative under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenoxy or benzothiazole rings .

Scientific Research Applications

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydrazinyl group can form covalent bonds with target proteins, leading to their inactivation. These interactions can disrupt key biological pathways, resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C23H18N4O3S

Molecular Weight

430.5 g/mol

IUPAC Name

3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C23H18N4O3S/c28-21-14-19(25-26-23-24-18-8-4-5-9-20(18)31-23)22(29)27(21)15-10-12-17(13-11-15)30-16-6-2-1-3-7-16/h1-13,19,25H,14H2,(H,24,26)

InChI Key

GAPDDLQHTCJWPW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)NNC4=NC5=CC=CC=C5S4

Origin of Product

United States

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